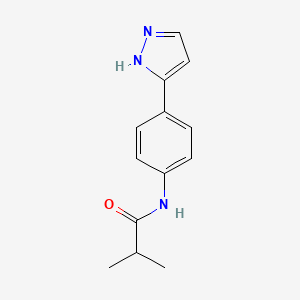

N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9(2)13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-9H,1-2H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFFSEWWEHQHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound in various states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the phenyl and pyrazole (B372694) rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity and coupling constants providing information about their substitution pattern. The isobutyramide (B147143) group would exhibit a characteristic septet for the CH proton and a doublet for the two methyl groups in the aliphatic region (typically δ 1.0-3.0 ppm). The NH protons of the pyrazole and amide groups would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the isobutyramide group is expected to have a characteristic chemical shift in the range of δ 170-180 ppm. The aromatic carbons of the phenyl and pyrazole rings would resonate in the δ 110-150 ppm region. The aliphatic carbons of the isobutyramide group would appear in the upfield region (δ 20-40 ppm).

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atoms in the pyrazole ring and the amide group. ipb.ptresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and electronic environment. For pyrazole derivatives, ¹⁵N chemical shifts can help in distinguishing between different tautomeric forms and in studying intermolecular interactions. japsonline.com

Expected ¹H and ¹³C NMR Data (based on analogous compounds)

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Isobutyramide CH | Septet, ~2.5-3.0 | ~35-40 |

| Isobutyramide CH₃ | Doublet, ~1.2 | ~19-20 |

| Amide NH | Broad singlet, ~8.0-9.0 | - |

| Phenyl CH | Multiplet, ~7.5-7.8 | ~120-140 |

| Pyrazole C4-H | Singlet, ~6.5-7.0 | ~105-110 |

| Pyrazole C5-H | Singlet, ~7.5-8.0 | ~130-140 |

| Pyrazole NH | Broad singlet, ~12.0-13.0 | - |

Note: The expected chemical shifts are estimations based on data from structurally similar pyrazole-containing compounds and may vary depending on the solvent and other experimental conditions. sci-hub.semdpi.comnih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₅N₃O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass. sci-hub.se The fragmentation pattern observed in the mass spectrum would provide valuable information about the structural fragments of the molecule, further confirming its identity.

Expected Mass Spectrometry Data

| Technique | Expected Observation |

|---|---|

| High-Resolution MS (HRMS) | Molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass of C₁₃H₁₆N₃O⁺. |

Note: The exact mass and fragmentation pattern are predictive and would need to be confirmed by experimental data. mdpi.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| N-H (Amide and Pyrazole) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Amide I) | 1650-1680 | Stretching |

| N-H (Amide II) | 1510-1550 | Bending |

Note: The expected wavenumbers are based on typical ranges for these functional groups in similar molecules. sci-hub.semdpi.commdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Structure Determination

Expected Crystallographic Parameters (based on analogous structures)

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Dihedral Angle (Phenyl-Pyrazole) | Likely to be non-zero, indicating a twisted conformation. |

Note: These parameters are hypothetical and would be determined experimentally. eurjchem.comcardiff.ac.uk

Analysis of Intermolecular Interactions and Hydrogen Bonding

The crystal packing of this compound would be governed by a network of intermolecular interactions. Hydrogen bonds are expected to be significant, particularly involving the N-H groups of the pyrazole and amide moieties as donors, and the carbonyl oxygen and the pyrazole nitrogen atoms as acceptors. nih.govnih.gov These interactions would likely lead to the formation of supramolecular assemblies such as chains or sheets. In addition to hydrogen bonding, other non-covalent interactions like π-π stacking between the aromatic rings and C-H···π interactions could also play a role in stabilizing the crystal structure. nih.govresearchgate.net A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of its solid-state characterization, profoundly influencing its physicochemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the examination of structurally related pyrazole-containing compounds provides significant insights into its potential polymorphic behavior.

For instance, a bioactive pyrazolo[3,4-d]pyrimidine derivative has been shown to exhibit conformational polymorphism, crystallizing in two different monoclinic forms (α and β) depending on the crystallization solvent. sunway.edu.my These polymorphs arise from different molecular conformations dictated by the nuances of crystal packing, particularly the formation of distinct hydrogen-bonding patterns. sunway.edu.my In one form, molecules assemble into helical supramolecular chains, while in the other, they form zigzag patterns. sunway.edu.my This highlights the sensitivity of the crystal structure of pyrazole derivatives to the crystallization conditions.

Given the structural motifs present in this compound, namely the pyrazole and amide groups capable of hydrogen bonding, it is plausible that this compound could also exhibit polymorphism. Different crystallization conditions, such as solvent, temperature, and cooling rate, could lead to various packing arrangements and intermolecular interactions, resulting in distinct polymorphic forms.

Illustrative Data on Polymorphism of a Structurally Related Pyrazole Derivative:

| Polymorph | Crystal System | Space Group | Key Hydrogen Bonds |

| Form α | Monoclinic | P2₁/c | Phenylamino-N–H···N(pyrazolyl) in helical chains |

| Form β | Monoclinic | P2₁/c | Phenylamino-N–H···N(pyrazolyl) in zigzag chains |

This table is representative and based on findings for a related pyrazolo[3,4-d]pyrimidine derivative to illustrate potential polymorphic behavior. sunway.edu.my

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, is another avenue for modifying the solid-state properties of a compound. Pyrazole derivatives have been successfully utilized in the formation of co-crystals. For example, co-crystals of polyethylene (B3416737) glycols with 5-phenylpyrazolyl-1-benzenesulfonamides have been reported. These co-crystals exhibit distinct physical properties compared to the individual components.

The hydrogen bond donor and acceptor sites on this compound, specifically the pyrazole N-H, the amide N-H, and the amide carbonyl oxygen, make it a suitable candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. The formation of such co-crystals could be used to tailor the compound's solubility, stability, and other pharmaceutical properties.

Tautomerism and Conformational Isomerism of Pyrazole Scaffolds

The structural versatility of this compound is further enhanced by the potential for tautomerism and conformational isomerism, intrinsic features of its pyrazole and N-phenylisobutyramide components.

Tautomerism:

The 1H-pyrazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3-substituted pyrazole, this results in an equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole tautomers.

Studies on 3(5)-phenylpyrazoles have shown that they exist as a mixture of tautomers in solution, with the equilibrium position being influenced by the solvent, temperature, and the nature of other substituents on the pyrazole ring. fu-berlin.de In the solid state, one tautomer often predominates, a phenomenon known as desmotropy. For example, in the case of 3(5)-phenylpyrazole, both the 3-phenyl and 5-phenyl tautomers have been isolated as distinct crystalline solids.

The specific tautomeric form of this compound that is present, both in solution and in the solid state, will be determined by the relative thermodynamic stabilities of the possible tautomers. This can be influenced by intramolecular and intermolecular interactions, including hydrogen bonding. For instance, the crystal structure of 1H-pyrazole-3-(N-tert-butyl)-carboxamide reveals the exclusive presence of the 3-substituted tautomer in the solid state, which forms hydrogen-bonded chains. sci-hub.se

Illustrative Tautomeric Equilibrium of a 3-Aryl-1H-pyrazole:

| Tautomer | Position of Aryl Group | Predominance in Solid State |

| 3-Aryl-1H-pyrazole | C3 | Often observed |

| 5-Aryl-1H-pyrazole | C5 | Can be isolated |

This table illustrates the potential tautomeric forms based on studies of related 3(5)-arylpyrazoles. researchgate.net

Conformational Isomerism:

This compound also possesses several rotatable single bonds, leading to the possibility of different conformational isomers, or rotamers. The two primary sources of conformational flexibility are the rotation around the bond connecting the phenyl ring to the pyrazole ring and the rotation around the amide bond.

Furthermore, the amide bond (C-N) in the isobutyramide group has a partial double-bond character, which restricts rotation and can lead to the existence of cis and trans isomers. For N-aryl amides, the trans conformation is generally more stable. The rotation around the N-C bond connecting the amide nitrogen to the phenyl ring can also be restricted, particularly if there are bulky substituents, leading to atropisomerism. While the isobutyryl group is not exceptionally bulky, the interplay of steric and electronic effects will determine the preferred conformation around these rotatable bonds. The specific conformation adopted can be influenced by the surrounding environment, including the solvent and the crystal lattice forces.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen for potential therapeutic agents. bohrium.com

Docking simulations predict how a ligand, such as a pyrazole (B372694) derivative, fits into the active site of a target protein. These predictions are based on the compound's conformation and its interactions with the protein's amino acid residues. Studies on related pyrazole amides have shown that their binding is often stabilized by a network of interactions, including hydrogen bonds and π-π stacking. researchgate.netmdpi.com For instance, in studies of pyrazole-benzamide derivatives targeting Enoyl-[acyl-carrier-protein] reductase, key interactions were observed with residues like Lys165 and Gly14 through hydrogen bonds, as well as π-interactions with Ile21. bohrium.comresearchgate.net Similarly, docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives into the active site of cyclin-dependent kinase 2 (CDK2) were performed to determine the probable binding model, aiding in the rational design of potent inhibitors. nih.gov These examples suggest that the pyrazole and phenyl rings of N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide could engage in significant hydrophobic and π-stacking interactions, while the amide group could act as a hydrogen bond donor and acceptor.

Scoring functions are integral to molecular docking, as they estimate the binding affinity between the ligand and the protein. A lower docking score typically indicates a more favorable binding interaction. Various metrics are used to quantify this affinity, including docking energy (kcal/mol), inhibition constants (Ki or IC50), and binding free energy calculations like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area). For example, certain pyrazole-benzamide derivatives have shown docking energies as low as -9.8 kcal/mol. bohrium.comresearchgate.net In other studies, pyrazole derivatives have demonstrated potent enzymatic inhibition with IC50 values in the micromolar and even nanomolar range against targets like carbonic anhydrase and various kinases. nih.govnih.gov

| Compound Class | Target Protein | Binding Affinity Metric | Value |

| Pyrazole-benzamide derivative (M5n) | Enoyl-[acyl-carrier-protein] reductase | Docking Energy | -9.8 kcal/mol bohrium.comresearchgate.net |

| Pyrazole-carboxamide | Carbonic Anhydrase I (hCA I) | Inhibition Constant (Ki) | 0.063–3.368 µM nih.gov |

| Pyrazole-carboxamide | Carbonic Anhydrase II (hCA II) | Inhibition Constant (Ki) | 0.007–4.235 µM nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | Cyclin-Dependent Kinase 2 (CDK2) | IC50 | 0.98 ± 0.06 μM nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative | O-acetyl-serine-sulfhydrylase (OASS) | Docking Score | -7.2 kcal/mol nih.gov |

| Pyrazole derivative | VEGFR-2 Kinase | Binding Energy | -10.09 kJ/mol researchgate.net |

This table presents a selection of binding affinity data for various pyrazole derivatives from computational and experimental studies, illustrating the range of potencies achieved by this class of compounds against different biological targets.

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach was successfully used to identify a novel inhibitor for the papain-like protease (PLpro) of SARS-CoV-2, starting from a compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold. nih.gov Structure-based virtual screening, which utilizes the 3D structure of the target protein, has been employed to identify potent inhibitors for targets like T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), a key immune checkpoint protein. nih.gov These studies demonstrate the utility of pyrazole scaffolds in discovering new therapeutic leads through large-scale computational screening. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods are used to predict molecular geometries, vibrational frequencies, and properties related to chemical reactivity. researchgate.net

DFT is a computational method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311+G(d,p), are employed to optimize molecular geometries and analyze electronic properties. researchgate.netiaea.orgjcsp.org.pk Such calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP). The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding how it will interact with other molecules and its potential reaction pathways. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT studies on various pyrazole derivatives have calculated this energy gap to predict their reactivity. iaea.orgjcsp.org.pkunar.ac.id For instance, a study on a pyrazolo[3,4-d]pyrimidine derivative found that a small HOMO-LUMO energy gap indicated high chemical reactivity. nih.gov Another analysis of a pyrazoline derivative reported a theoretical band gap of 4 eV, suggesting the molecule is both reactive and stable. researchgate.net

| Pyrazole Derivative Class | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE in eV) |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -5.92 | -2.50 | 3.42 unar.ac.id |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | -5.91 | -2.77 | 3.14 unar.ac.id |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M3) | -5.87 | -2.85 | 3.02 unar.ac.id |

| 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine | - | - | 4.0 researchgate.net |

| Pyrazole-carboxamide Derivative (Compound 8) | -5.61 | -2.03 | 3.58 jcsp.org.pk |

This table shows representative HOMO and LUMO energies and the corresponding energy gaps for several pyrazole derivatives as determined by DFT calculations. A smaller energy gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding and predicting how a molecule will interact with other molecules, such as biological receptors.

In studies of pyrazole derivatives, MEP maps are frequently employed to identify reactive sites. For instance, in related pyrazole compounds, the MEP maps often reveal negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the amide group, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (usually colored blue) is often observed around the amide and pyrazole N-H protons, suggesting these are regions for nucleophilic attack or hydrogen bond donation researchgate.netresearchgate.net.

For a molecule like this compound, an MEP map would likely highlight the following features:

Negative Regions: Concentrated around the carbonyl oxygen of the isobutyramide (B147143) group and the sp2 hybridized nitrogen atom of the pyrazole ring. These areas are prone to interactions with positively charged or hydrogen bond donor sites in a receptor.

Positive Regions: Located around the N-H protons of the pyrazole and the amide linker, indicating their role as hydrogen bond donors.

Understanding these electrostatic contours is instrumental in designing molecules with enhanced binding affinity and specificity for a target protein. The visual representation of these electronic properties allows for a rational approach to modifying the molecular structure to improve its interaction profile deeporigin.comproteopedia.org.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and the dynamics of its interactions with biological targets.

Researchers often employ MD simulations to:

Explore Conformational Landscapes: Identify the most stable and low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein). This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Assess Binding Stability: When docked into the active site of a target protein, MD simulations can assess the stability of the ligand-protein complex. By monitoring parameters like the root mean square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the binding pose is stable. For various pyrazole derivatives, MD simulations have been used to confirm the stability of their interactions with target enzymes nih.govnih.goveurasianjournals.com.

Analyze Intermolecular Interactions: MD simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand within the binding pocket. This information is invaluable for understanding the determinants of binding affinity.

For instance, a 100 ns MD simulation of a similar pyrazole derivative complexed with a kinase showed that the ligand remained stably bound in the active site, with key hydrogen bonds being maintained throughout the simulation, indicating a stable and favorable binding mode nih.gov. Such studies provide a dynamic picture that complements the static view offered by molecular docking.

Table 1: Representative Data from Molecular Dynamics Simulations of Pyrazole Derivatives

| Parameter | Value | Significance |

|---|---|---|

| Ligand RMSD | < 2.0 Å | Indicates the stability of the ligand's position within the binding site. |

| Protein RMSD | < 3.0 Å | Shows the overall stability of the protein structure during the simulation. |

| Key H-bonds | Maintained > 80% | Demonstrates the persistence of crucial interactions for binding affinity. |

Note: Data is illustrative and based on typical findings for pyrazole derivatives in published studies.

In Silico Prediction Methodologies

In silico prediction methodologies encompass a range of computational tools that predict the pharmacokinetic and pharmacodynamic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

For compounds like this compound, several key properties are typically assessed:

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical determinants of a drug's success. In silico models can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities ajol.infonih.govnih.govresearchgate.net. For many pyrazole derivatives, these predictions have shown good oral bioavailability and low predicted toxicity, making them promising candidates for further development researchgate.net.

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans. These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Pyrazole derivatives are often designed to comply with these rules to enhance their potential as drug candidates nih.gov.

Molecular Properties: Other important properties predicted in silico include solubility, pKa, and polar surface area (PSA). These parameters influence a compound's absorption and distribution in the body.

Table 2: Predicted In Silico Properties for a Representative Pyrazole Derivative

| Property | Predicted Value | Implication |

|---|---|---|

| Human Intestinal Absorption | > 90% | High potential for oral absorption. |

| Blood-Brain Barrier Permeant | No | Low likelihood of central nervous system side effects. |

| AMES Toxicity | Non-mutagenic | Low potential for carcinogenicity. |

| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |

Note: This data is representative of typical in silico predictions for pyrazole-based compounds.

By leveraging these in silico prediction methodologies, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources in the drug discovery pipeline.

Preclinical Biological Activity and Mechanistic Insights

Identification of Biological Targets and Pathways

Extensive preclinical research has identified the primary biological target of N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide, also known as GNE-7915, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). bioworld.comlktlabs.comnih.gov Mutations in the LRRK2 gene are associated with an increased risk of both familial and sporadic Parkinson's disease, making its kinase activity a significant therapeutic target. bioworld.comnih.gov The development of GNE-7915 was guided by property and structure-based drug design to optimize aminopyrimidine lead compounds into potent, selective, and brain-penetrant LRRK2 inhibitors. nih.gov

Kinase Inhibition Profiling

GNE-7915 demonstrates high potency and selectivity for LRRK2. bioworld.comnih.gov In biochemical assays, it exhibits a Ki of 1 nM. bioworld.com Its potent inhibitory activity is a result of a concerted effort in drug design to achieve a balance of cellular potency, broad kinase selectivity, and metabolic stability. nih.gov In a wide kinase selectivity screen, GNE-7915 showed potent and selective inhibition of LRRK2. bioworld.com While it is highly selective, at high micromolar concentrations, it has been observed to act as a moderately potent antagonist of the serotonin (B10506) 5-HT2B receptor. bioworld.com

| Parameter | Value | Assay Type |

|---|---|---|

| Ki (LRRK2) | 1 nM | Biochemical Assay |

| IC50 (LRRK2) | 9 nM | Biochemical Assay |

Enzyme Inhibition Assays

No information is available in the provided search results regarding the inhibitory activity of GNE-7915 on enzymes other than kinases.

In Vitro Pharmacological Studies

Cellular Efficacy Assessments

The in vitro cellular efficacy of GNE-7915 has been demonstrated in various cell-based assays. It shows potent inhibition of LRRK2 kinase activity within cells, with a reported IC50 of 18 nM. bioworld.com Further studies in human neuronal SH-SY5Y cells overexpressing wild-type α-synuclein showed that GNE-7915 could inhibit the phosphorylation of α-synuclein at the Ser129 residue in a dose-dependent manner, with effects observed at concentrations ranging from 0.1 to 100 nM. nih.gov This is significant as the phosphorylation of α-synuclein at Ser129 is considered a marker for synucleinopathies in Parkinson's disease. nih.gov Long-term treatment with GNE-7915 has been shown to reduce α-synuclein oligomer accumulation in the striatum of mutant LRRK2 mice. nih.gov

| Parameter | Value | Cell Line/System |

|---|---|---|

| Cellular IC50 (LRRK2 Inhibition) | 18 nM | In Vitro Cellular Assay |

| α-synuclein phosphorylation inhibition | Effective at 0.1-100 nM | Human SH-SY5Y cells |

Mechanism of Action Elucidation at the Molecular Level

The molecular mechanism of GNE-7915 involves its function as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in an active-like conformation. researchgate.netnih.gov Cryo-electron microscopy studies have provided near-atomic-resolution structures of LRRK2 in complex with GNE-7915. researchgate.netnih.gov This has revealed the specific interactions between the inhibitor and the kinase domain. researchgate.netnih.gov The binding of GNE-7915 to LRRK2 leads to the dephosphorylation of the kinase, which is an indirect measure of its inhibitory activity. nih.gov The inhibition of LRRK2's kinase function is believed to be a key mechanism for its potential therapeutic effects in Parkinson's disease. nih.govnih.gov Mechanistically, LRRK2 kinase inhibition by compounds like GNE-7915 can also promote the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. dovepress.com

Biofilm Formation Inhibition Studies

There is no information available in the provided search results to suggest that this compound (GNE-7915) has been evaluated for its ability to inhibit biofilm formation.

Preclinical In Vivo Efficacy Studies

No specific preclinical in vivo studies for this compound were identified in the public domain. Research on related pyrazole-containing compounds is extensive, but direct data for this molecule is absent.

Other Disease Models (e.g., nematicidal activity)

Information regarding the evaluation of this compound in other disease models, such as for nematicidal activity, is not available in the reviewed literature. Although other pyrazole-carboxamide derivatives have been synthesized and tested for nematicidal properties, data for this compound is absent.

Structure-Activity Relationship (SAR) Studies

Detailed Structure-Activity Relationship (SAR) studies specifically focused on this compound have not been published. SAR studies are crucial for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective analogs. While general SAR principles for the broader class of pyrazole (B372694) derivatives exist, they cannot be directly extrapolated to this specific compound without dedicated research. researchgate.net

Impact of Substituent Modifications on Biological Activity

There is no specific information detailing how modifications to the substituents of this compound affect its biological activity. Such studies would typically involve synthesizing a series of analogs with variations at the pyrazole, phenyl, and isobutyramide (B147143) moieties and evaluating their biological effects. The absence of such data in the literature prevents a discussion on the impact of these modifications.

Ligand Efficiency and Optimization Strategies

Without experimental data on the biological activity and physicochemical properties of this compound, an analysis of its ligand efficiency and potential optimization strategies cannot be conducted. Ligand efficiency metrics are used to assess the binding efficiency of a compound in relation to its size and are instrumental in the lead optimization process.

Analog Synthesis and Biological Evaluation

While the synthesis of various pyrazole analogs is a common practice in medicinal chemistry to explore their therapeutic potential, there are no published reports on the specific synthesis and subsequent biological evaluation of analogs of this compound. mdpi.com General synthetic routes for pyrazole-containing compounds are well-established, but specific biological data for analogs of the target compound are required to perform a meaningful evaluation.

Preclinical Pharmacokinetic and Metabolic Research

Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Models

In Vitro Metabolic Stability

No data is available on the in vitro metabolic stability of N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide in common preclinical test systems such as liver microsomes or hepatocytes.

Metabolite Identification

There are no published studies identifying the metabolites of this compound.

Analytical Methodologies for Compound Quantification in Biological Matrices

Specific analytical methods for the quantitative determination of this compound in biological samples like plasma, blood, or tissue have not been described in the scientific literature.

Therapeutic Potential and Future Research Directions

Preclinical Therapeutic Applications

The N-phenyl-pyrazolyl-amide core structure is a versatile pharmacophore that has been investigated for a wide range of biological activities. Its ability to form key interactions, such as hydrogen bonds, with biological targets makes it a valuable starting point for drug discovery in multiple therapeutic areas. mdpi.comconnectjournals.com

The pyrazole (B372694) scaffold is a key building block in the development of protein kinase inhibitors for cancer therapy. mdpi.com The altered activity of protein kinases is a major focus in oncology research, and small molecule inhibitors are a primary therapeutic strategy. mdpi.com The 3-aminopyrazole portion of the scaffold is a well-established adenine-mimetic pharmacophore, capable of forming hydrogen bonds with residues in the hinge region of kinase ATP-binding pockets. mdpi.com

Research into structurally related compounds has demonstrated significant potential. For instance, various pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure, have shown potent anticancer activity. nih.govmdpi.com Studies on these related compounds reveal broad-spectrum cell growth inhibition across numerous human tumor cell lines.

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Analogs

| Compound ID | Cancer Type | Cell Line | Growth Inhibition (%) |

|---|---|---|---|

| XIIb (4-Br analog) | Renal Cancer | ACHN | 188.11 |

| Melanoma | MALME-3M | 154.39 | |

| Non-Small Cell Lung | NCI-H522 | 180.32 | |

| XIIc (4-Cl analog) | Renal Cancer | ACHN | 180.68 |

| Melanoma | MALME-3M | 156.24 | |

| Non-Small Cell Lung | NCI-H522 | 183.09 |

Data represents single-dose (10⁻⁵ M) screening results from studies on related scaffolds. nih.gov

Furthermore, derivatives of 1H-pyrazole-3-carboxamides have been designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are attractive targets for acute myeloid leukemia (AML). mdpi.com One such compound, 8t , demonstrated significantly more potent activity against FLT3 and CDKs than the lead compound it was derived from. mdpi.com This highlights the potential for developing highly effective oncology agents through modification of the core pyrazole scaffold.

The pyrazole nucleus has been incorporated into molecules designed to combat a variety of infectious agents. Research has demonstrated the scaffold's utility in developing agents with antibacterial, antiviral, and antiparasitic properties. connectjournals.comnih.gov

Antiparasitic: A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and tested for activity against Leishmania infantum and Leishmania amazonensis, the parasites responsible for leishmaniasis. mdpi.com Several of these compounds showed an active profile against the parasites, with two derivatives demonstrating efficacy similar to the reference drug pentamidine but with lower cytotoxicity. mdpi.com

Antiviral: Pyrazole derivatives have been investigated for activity against the Newcastle disease virus (NDV), a significant threat to the poultry industry. nih.gov Studies have shown that compounds incorporating the pyrazole scaffold can inhibit virus-induced haemagglutination. nih.gov Specifically, 1,3-diphenylpyrazole derivatives have been reported to provide significant protection to chicks against NDV. nih.gov

Antibacterial: In preclinical studies, replacing other five-membered heterocycles with a pyrazole nucleus has been shown to increase the antibacterial spectrum of compounds. nih.gov Aniline-derived pyrazole compounds have been reported as potent agents with selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. nih.gov

The pyrazole scaffold is famously present in the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib (B62257), demonstrating its established role in developing anti-inflammatory agents. nih.gov Research continues to explore this potential through the development of novel derivatives.

A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were synthesized and screened for anti-inflammatory effects. nih.gov The study measured the compounds' ability to inhibit nitric oxide release and prostaglandin E2 production in macrophages. nih.gov Similarly, novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives have been synthesized and shown to be potent anti-inflammatory agents in animal models. nih.gov

Beyond inflammation, the pyrazole core has been explored for other conditions. Inspired by an off-target activity of celecoxib involving phosphodiesterase 5 (PDE5) inhibition, researchers developed a series of 1,3,5-trisubstituted pyrazoline compounds. nih.gov Through systematic modification, new PDE5 inhibitors were created with significantly improved potency and no COX-2 inhibitory activity, suggesting a promising scaffold for developing novel treatments for conditions like pulmonary hypertension. nih.gov

Scaffold Optimization and Lead Compound Development

The N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide structure serves as a promising scaffold for further optimization and development into a lead compound. Medicinal chemistry strategies such as structure-activity relationship (SAR) studies, pharmacophore mapping, and molecular docking are critical for enhancing potency, selectivity, and pharmacokinetic properties. connectjournals.comresearchgate.net

Rational drug design involves the systematic modification of a chemical scaffold to improve its interaction with a biological target. For the N-(phenyl)pyrazolyl scaffold, this involves exploring substitutions on the pyrazole ring, the phenyl linker, and the amide moiety.

Structure-Activity Relationship (SAR): SAR studies on related pyrazole scaffolds have revealed key insights. For example, in the development of PDE5 inhibitors from a pyrazoline core, it was found that a carboxylic acid group on the 1-phenyl ring and a non-planar pyrazoline core were essential for boosting potency. nih.gov In the design of CDK and FLT3 inhibitors, step-by-step structural optimization showed that combining a piperazine group in a hydrophilic pocket with a bulkier fused ring in a deep hydrophobic pocket significantly increased inhibitory activity. mdpi.com

Computational Methods: Molecular docking simulations, virtual screening, and quantitative structure-activity relationship (QSAR) studies are computational tools that accelerate the optimization process. connectjournals.comresearchgate.net Docking studies help visualize how a compound binds to its target, such as the hydrogen bonding between a pyrazole derivative and kinase hinge residues, confirming the rationality of a design strategy. mdpi.com

To efficiently explore the SAR of the this compound scaffold, the synthesis of large libraries of related analogs is necessary. Convergent synthesis is a highly effective strategy for this purpose. Unlike linear synthesis, a convergent approach involves preparing key intermediates or fragments of the target molecule separately and then combining them in the final stages. nih.govrsc.org

This method offers several advantages for creating analog libraries:

Efficiency: It allows for the rapid generation of a diverse set of final compounds by mixing and matching different pre-synthesized fragments. openreview.net

Flexibility: Modifications can be easily introduced into any fragment, allowing for systematic exploration of different chemical groups at various positions on the scaffold.

For the target scaffold, a convergent route could involve the synthesis of a variety of substituted 3-aminophenylpyrazoles and a separate library of carboxylic acids or acyl chlorides. These two sets of intermediates can then be combined in a final amidation step to quickly produce a large library of N-(4-(1H-pyrazol-3-yl)phenyl)amide derivatives for biological screening. This approach is central to modern medicinal chemistry for reducing the time and cost associated with synthesizing compound libraries. openreview.netresearchgate.net

Intellectual Property and Patent Landscape in Academic Research

Analysis of Academic Patents Involving N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide and Related Scaffolds

A direct search for academic patents specifically claiming the compound this compound does not yield publicly accessible records of patents assigned to universities or research institutes. The patent landscape for pyrazole (B372694) derivatives with demonstrated or potential therapeutic applications is largely dominated by corporate entities. For instance, patents for pyrazole-based kinase inhibitors have been granted to major pharmaceutical companies. regulations.govnih.gov

However, the absence of direct academic patents for this specific molecule does not signify a lack of academic contribution to this area of research. Academic research often lays the foundational groundwork for subsequent commercial drug discovery and patenting. This can be seen in the numerous scientific publications from universities detailing the synthesis, characterization, and biological evaluation of novel pyrazole-based compounds. nih.govmdpi.com For example, research from Ain Shams University has focused on the design and synthesis of novel pyrazole-based compounds as potential chemotherapeutic agents. nih.gov

The involvement of academic institutions in the patenting of related scaffolds can be observed through collaborations with industry or through the out-licensing of discoveries made in university laboratories. It is common for inventors listed on patents assigned to pharmaceutical companies to have academic affiliations or for the foundational research to have originated from an academic setting.

To illustrate the broader patent landscape for pyrazole-based compounds with potential therapeutic applications, the following table provides examples of patents for related scaffolds, which are primarily assigned to corporations. This highlights the commercial interest in this class of compounds, which is often built upon academic discoveries.

| Patent / Application Number | Title | Assignee | Key Scaffolds Mentioned | Therapeutic Area (if specified) |

| US-10285993-B2 | Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate | Array BioPharma Inc. | Pyrazolo[1,5-a]pyrimidine derivatives | Pain, cancer, inflammation |

| US 8,829,195 B2 | Pyrimidine compounds and compositions as protein kinase inhibitors | Novartis AG | Pyrimidine derivatives with pyrazole moieties | Not specified in title |

| US 6,150,534 A | Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides | G.D. Searle & Co. | 4-[5-(phenyl)-3-(substituted)-1H-pyrazol-1-yl]benzenesulfonamides | Anti-inflammatory |

| US 10,383,853 B2 | Carboxamide derivative and its diastereomers in stable crystalline form | Orion Corporation | N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | Not specified in title |

Research and Development Implications of Patent Coverage

The extensive patent coverage of pyrazole-based scaffolds by pharmaceutical companies has significant implications for both academic and commercial research and development.

For academic researchers, the dense patent landscape can present challenges. The freedom to operate—the ability to pursue a line of research without infringing on existing patents—can be restricted. For instance, research on pyrazole-based kinase inhibitors may be influenced by the numerous existing patents held by pharmaceutical companies. nih.govresearchgate.net This can steer academic research towards novel, unpatented chemical space or towards the development of new synthetic methodologies that are not covered by existing process patents.

On the other hand, the strong commercial interest in pyrazole-based compounds, as evidenced by the patent landscape, can also create opportunities for academic researchers. There is a clear pathway for the translation of academic discoveries into clinical applications, which can attract funding and foster collaborations with industry partners. Universities with strong technology transfer offices can facilitate the licensing of novel compounds or platforms developed by their researchers, providing a source of revenue and ensuring that promising discoveries are developed into new therapies.

For the pharmaceutical industry, the patenting of pyrazole-based compounds is a critical component of the drug development process. Patents provide a period of market exclusivity that is necessary to recoup the substantial investment required for research, development, and clinical trials. The expiration of patents for key protein kinase inhibitors is expected to lead to the availability of generic versions, which can increase accessibility but also reduces the revenue stream for the innovator company. nih.govresearchgate.net

The patent landscape also drives innovation within the industry. Companies are incentivized to develop new generations of pyrazole-based drugs with improved efficacy, selectivity, or safety profiles to secure new patent protection and maintain a competitive edge. This ongoing research and development effort benefits from the foundational knowledge generated by academic research into the synthesis and biological activity of novel pyrazole derivatives. mdpi.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach: (1) coupling of a pyrazole precursor (e.g., 3-aminopyrazole) with a substituted phenyl ring via Buchwald-Hartwig amination or Ullmann coupling, followed by (2) introduction of the isobutyramide group using isobutyryl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C during acylation to prevent side reactions) and solvent selection (e.g., dichloromethane for solubility). Catalysts like Pd(dba)₂ or CuI are critical for cross-coupling efficiency. Yields range from 21–91% depending on purity of intermediates and reaction optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the presence of the pyrazole ring (δ 6.8–7.2 ppm for aromatic protons) and isobutyramide carbonyl (δ 170–175 ppm).

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves the planar pyrazole moiety and dihedral angles between aromatic rings, critical for understanding π-π interactions .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

The pyrazole N-H (pKa ~10–12) undergoes alkylation or acylation, while the isobutyramide carbonyl is susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions). The phenyl ring can undergo electrophilic substitution (e.g., nitration, halogenation) to introduce substituents for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications to the pyrazole or phenyl rings affect biological activity in kinase inhibition assays?

Substitutions at the pyrazole 1-position (e.g., methyl, trifluoromethyl) enhance hydrophobic interactions with kinase ATP-binding pockets. Para-substitutions on the phenyl ring (e.g., sulfonamide, cyano) improve solubility and target affinity. For example, derivatives with 4-(trifluoromethyl)phenyl groups show 10-fold higher IC₅₀ values against GSK-3α compared to unsubstituted analogs .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Use SHELXL’s TWIN and BASF commands to model twinned crystals, and PART directives to address disordered solvent molecules. Validate refinement with R-factor convergence (<5% discrepancy) and Fourier difference maps. For high thermal motion, apply anisotropic displacement parameters .

Q. What strategies optimize solubility without compromising target binding?

- Introduce polar groups (e.g., hydroxyl, amine) on the phenyl ring via post-synthetic modification.

- Use co-solvents (DMSO:PBS mixtures) or prodrug approaches (e.g., ester prodrugs hydrolyzed in vivo).

- Balance logP values (target ~2–4) to enhance membrane permeability while retaining aqueous solubility .

Q. How do synergistic effects with other therapeutic agents enhance efficacy in cancer models?

Co-administration with TNIK inhibitors (e.g., indole-5-amine derivatives) shows additive apoptosis in colorectal cancer cell lines (HT-29, HCT116) via dual pathway inhibition. Dose-response matrices (e.g., SynergyFinder) quantify combination indices (CI <1 indicates synergy) .

Q. What computational methods predict metabolic stability and degradation pathways?

- DFT : Calculate HOMO/LUMO energies to identify oxidation-prone sites (e.g., pyrazole ring).

- MD Simulations : Assess binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina.

- LC-MS/MS : Validate predicted metabolites (e.g., hydroxylated or glucuronidated derivatives) in hepatic microsome assays .

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

- Standardize purification via flash chromatography (silica gel, hexane:EtOAc gradients).

- Implement QC checkpoints: HPLC purity (>98%), melting point consistency (±2°C), and NMR spectral matches to reference data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.